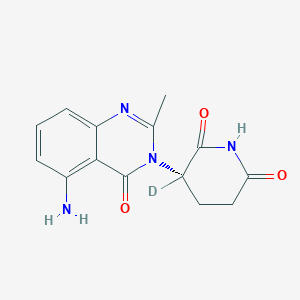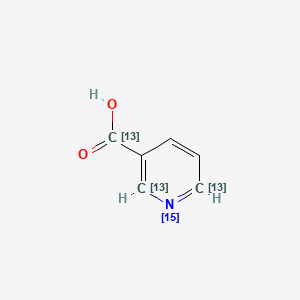
Niacin-15N,13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an essential nutrient for humans, playing a key role in energy metabolism, cell signaling, gene expression regulation, and apoptosis . This compound is particularly useful in scientific research due to its labeled isotopes, which allow for precise tracking and quantification in various biological and chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Niacin-15N,13C3 involves the incorporation of stable isotopes of nitrogen (15N) and carbon (13C) into the niacin molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without altering the chemical structure of niacin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of labeled nitrogen and carbon sources, which are reacted under specific conditions to produce the labeled niacin. The final product is then purified and tested for isotopic purity and chemical integrity .
Analyse Chemischer Reaktionen
Types of Reactions
Niacin-15N,13C3 undergoes various chemical reactions, including:
Oxidation: Niacin can be oxidized to form nicotinic acid.
Reduction: It can be reduced to form nicotinamide.
Substitution: Various substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include nicotinic acid, nicotinamide, and various substituted derivatives of niacin .
Wissenschaftliche Forschungsanwendungen
Niacin-15N,13C3 has a wide range of applications in scientific research:
Wirkmechanismus
Niacin-15N,13C3 exerts its effects through several mechanisms:
Energy Metabolism: Acts as a precursor for nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for redox reactions in energy metabolism.
Gene Expression Regulation: Involved in the regulation of gene expression through its role in NAD-dependent enzymes.
Apoptosis: Plays a role in programmed cell death by influencing various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Niacin-15N,13C3 is unique due to its stable isotope labeling, which allows for precise tracking in research studies. Similar compounds include:
Unlabeled Niacin:
Nicotinamide: Another form of vitamin B3, used in similar metabolic and health-related studies.
Nicotinic Acid: A derivative of niacin, used in lipid-lowering therapies.
This compound stands out due to its enhanced utility in research applications, providing detailed insights into the metabolic pathways and mechanisms of action of niacin .
Eigenschaften
Molekularformel |
C6H5NO2 |
|---|---|
Molekulargewicht |
127.08 g/mol |
IUPAC-Name |
(2,6-13C2,115N)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i3+1,4+1,6+1,7+1 |
InChI-Schlüssel |
PVNIIMVLHYAWGP-HNZXROKESA-N |
Isomerische SMILES |
C1=CC(=[13CH][15N]=[13CH]1)[13C](=O)O |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



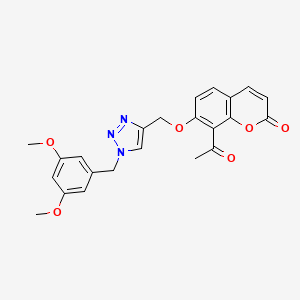
![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)

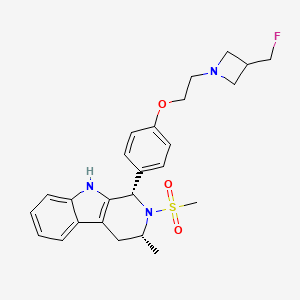



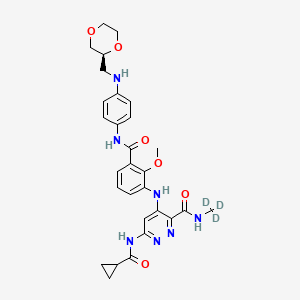
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
